molecular formula C25H28N4O4 B6485430 5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione CAS No. 900136-58-5

5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B6485430
CAS No.: 900136-58-5
M. Wt: 448.5 g/mol
InChI Key: NCQZUYZJMYFUHI-UHFFFAOYSA-N
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Description

5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure comprises multiple functional groups, making it a versatile candidate for various chemical reactions and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-phenyl-1,4,5,6,7,8-hexahydroquinoline with a diazinane-2,4,6-trione derivative under controlled conditions. This reaction is facilitated by the use of appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione might involve continuous flow chemistry techniques. This method allows for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form more reactive intermediates.

  • Reduction: : Selective reduction of certain functional groups can yield different derivatives.

  • Substitution: : The presence of multiple functional groups allows for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

  • Reducing agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

  • Substitution reagents: : Halogenating agents such as chlorine (Cl2) or bromine (Br2)

Major Products

The major products depend on the reaction conditions and the reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and functional diversity make it an excellent candidate for developing new materials and catalysts.

Biology

Biologically, it has shown potential as a ligand in binding assays, helping to elucidate the structure-activity relationships of target proteins.

Medicine

In medicine, this compound's derivatives are being investigated for their therapeutic potential. They have shown promise in preclinical studies for treating various diseases due to their unique interaction with biological targets.

Industry

In industry, the compound's stability and reactivity make it suitable for use in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes or receptors, modulating their activity. The presence of a morpholin-4-yl group allows it to form hydrogen bonds with biological macromolecules, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2,4,6-trioxo-1,3-diazinane: : Lacks the hexahydroquinoline moiety but shares the diazinane structure.

  • 4-Morpholin-4-yl-2-phenyl-1,2,3,4-tetrahydroquinoline: : Similar core but differs in saturation and additional functional groups.

Uniqueness

What sets 5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione apart is its combined structural elements, which confer unique reactivity and biological activity. This makes it a versatile compound for a wide range of applications in various fields.

Properties

IUPAC Name

5-[1-(2-morpholin-4-ylethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c30-23-22(24(31)27-25(32)26-23)19-16-21(17-6-2-1-3-7-17)29(20-9-5-4-8-18(19)20)11-10-28-12-14-33-15-13-28/h1-3,6-7,16H,4-5,8-15H2,(H2,26,27,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZUYZJMYFUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=O)NC(=O)NC3=O)C=C(N2CCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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